N-(2-ethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide
CAS No.:
Cat. No.: VC20029278
Molecular Formula: C24H24N4O4S2
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N4O4S2 |
|---|---|
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C24H24N4O4S2/c1-4-32-18-9-7-6-8-17(18)25-19(29)14-27-21-20(34-23(26-21)33-5-2)22(30)28(24(27)31)16-12-10-15(3)11-13-16/h6-13H,4-5,14H2,1-3H3,(H,25,29) |
| Standard InChI Key | GBUNZTBYGLTWOP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)SC(=N3)SCC |
Introduction
Synthesis Pathway
While specific synthesis details for this compound are not directly available in the provided sources, general methods for similar thiazolopyrimidine derivatives involve:
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Cyclization Reactions:
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Starting from precursors such as thiourea or thioamides combined with β-ketoesters or malonates to form the thiazole ring.
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Subsequent condensation with guanidine or amidines to construct the pyrimidine moiety.
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Substitution Reactions:
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Introduction of functional groups like ethoxyphenyl or p-tolyl groups through nucleophilic substitution or coupling reactions.
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Addition of ethylthio groups via reaction with alkyl halides in the presence of a base.
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Acetamide Formation:
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Coupling of the intermediate with acetic anhydride or acetyl chloride to form the final acetamide derivative.
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This multi-step synthesis typically requires careful control of reaction conditions (temperature, solvents) and purification steps like recrystallization or chromatography.
Biological Activity
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Potential Targets:
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Enzymes such as kinases or oxidoreductases.
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Receptors involved in inflammation or cancer pathways.
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Reported Activities in Related Compounds:
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments in the molecule. |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detects functional groups (e.g., amides, ethers). |
| X-Ray Crystallography | Determines precise molecular geometry and crystal packing. |
Applications and Future Research
Given its complex structure and pharmacologically relevant features:
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Drug Development:
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The compound could serve as a lead molecule for developing drugs targeting cancer, inflammation, or microbial infections.
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Structure-Activity Relationship (SAR) Studies:
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Modifications to substituents (e.g., varying alkyl/aryl groups) could optimize potency and selectivity.
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In Silico Studies:
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Molecular docking and dynamics simulations to predict binding affinities with biological targets.
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Experimental Validation:
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In vitro assays (e.g., enzyme inhibition studies).
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In vivo models for efficacy and toxicity testing.
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